

# electronic properties of fluorinated benzaldehydes

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

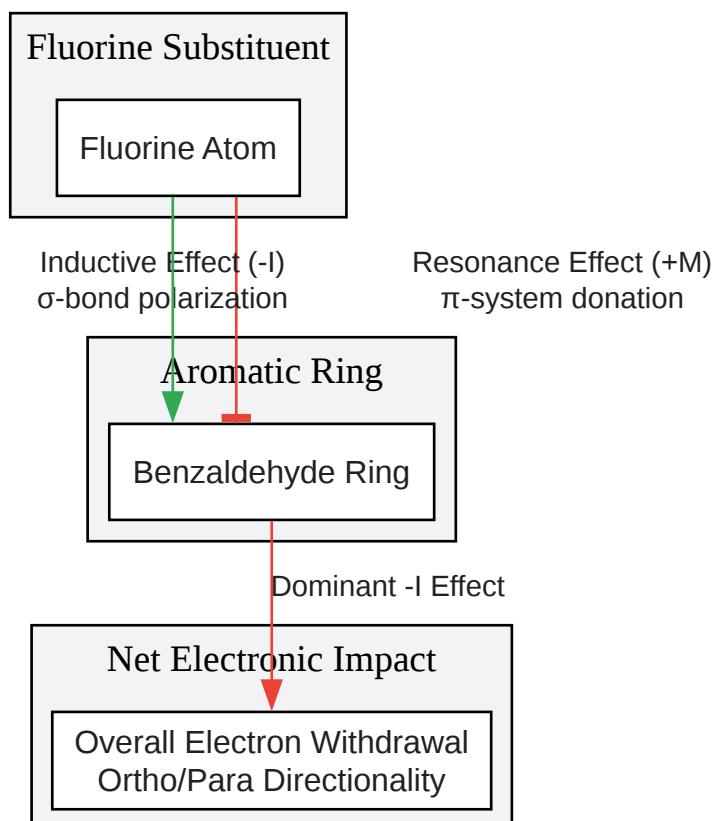
**Compound Name:** 4,5-Difluoro-2-hydroxybenzaldehyde

**Cat. No.:** B188027

[Get Quote](#)

An In-Depth Technical Guide to the Electronic Properties of Fluorinated Benzaldehydes

## Abstract


The strategic incorporation of fluorine into aromatic systems represents a cornerstone of modern medicinal chemistry and materials science.<sup>[1][2][3]</sup> Fluorinated benzaldehydes, as key synthetic intermediates, are of particular interest due to the profound and often nuanced influence of fluorine on the electronic character of both the aromatic ring and the aldehyde functionality. This guide provides a comprehensive examination of these electronic properties, moving from fundamental principles to their practical implications in reactivity and characterization. We will explore the dual inductive and resonance effects of fluorine, quantify these influences using Hammett parameters, and detail their manifestation in spectroscopic and electrochemical analyses. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of how to leverage the unique properties of fluorinated benzaldehydes in molecular design and synthesis.

## The Dichotomy of Fluorine's Electronic Influence

The electronic effect of a fluorine substituent on an aromatic ring is not monolithic; it is a delicate balance of two opposing forces: a powerful electron-withdrawing inductive effect and a weaker, position-dependent electron-donating resonance (or mesomeric) effect.<sup>[4][5]</sup>

- Inductive Effect (-I): Fluorine is the most electronegative element.[4] Consequently, it strongly pulls electron density away from the carbon atom to which it is attached through the sigma ( $\sigma$ ) bond framework. This effect decreases with distance but significantly lowers the overall electron density of the aromatic ring, making it more electron-poor (electrophilic).[6]
- Resonance Effect (+M): Fluorine possesses lone pairs of electrons in its 2p orbitals, which can be delocalized into the aromatic  $\pi$ -system. This donation of electron density, the +M effect, preferentially increases electron density at the ortho and para positions.[5][6] However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this resonance donation is significantly weaker than its inductive withdrawal.[5]

The net result is that fluorine is an "activating deactivator" in the context of electrophilic aromatic substitution: it deactivates the ring overall due to its dominant -I effect but directs incoming electrophiles to the ortho and para positions due to its +M effect.[6] For reactions involving the aldehyde or nucleophilic attack on the ring, the powerful -I effect is often the decisive factor.



[Click to download full resolution via product page](#)

Caption: Duality of Fluorine's Electronic Effects.

## Quantifying the Influence: Hammett Substituent Constants

The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on a benzene ring.<sup>[7]</sup> By comparing the ionization of substituted benzoic acids to benzoic acid itself, substituent constants ( $\sigma$ ) are derived. A positive  $\sigma$  value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude reflects the strength of the effect.

The strong electronegativity of fluorine results in a positive Hammett constant, confirming its net electron-withdrawing character. This value is crucial for predicting how fluorination will alter the reactivity of the benzaldehyde moiety.

| Substituent       | Hammett Constant<br>( $\sigma_{meta}$ ) | Hammett Constant<br>( $\sigma_{para}$ ) | Primary Electronic Effect |
|-------------------|-----------------------------------------|-----------------------------------------|---------------------------|
| -F                | +0.34                                   | +0.06                                   | Strong -I, Weak +M        |
| -Cl               | +0.37                                   | +0.23                                   | Strong -I, Weak +M        |
| -Br               | +0.39                                   | +0.23                                   | Strong -I, Weak +M        |
| -H                | 0.00                                    | 0.00                                    | Reference                 |
| -CH <sub>3</sub>  | -0.07                                   | -0.17                                   | Weak +I                   |
| -OCH <sub>3</sub> | +0.12                                   | -0.27                                   | Weak -I, Strong +M        |
| -NO <sub>2</sub>  | +0.71                                   | +0.78                                   | Strong -I, Strong -M      |

Note: Data compiled from authoritative sources.<sup>[7][8][9]</sup> The  $\sigma_{para}$  value for fluorine is only slightly positive because its electron-donating resonance effect (+M) at this position nearly cancels out its strong inductive (-I) effect.

A positive Hammett value for the substituent correlates with an increased rate for reactions favored by electron withdrawal, such as nucleophilic attack at the carbonyl carbon.[10]

## Spectroscopic Manifestations of Electronic Properties

Spectroscopic techniques provide direct experimental evidence of the electronic perturbations caused by fluorination.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is exceptionally sensitive to the local electronic environment of a nucleus.

- $^{13}\text{C}$  NMR: The carbonyl carbon (~190 ppm) of the aldehyde is a key reporter. Fluorine substitution, particularly at the ortho and para positions, withdraws electron density from the formyl group, deshielding the carbonyl carbon and shifting its resonance to a higher frequency (downfield). Computational studies have shown a good correlation between the rotational barrier of the phenyl-formyl bond and the chemical shift of the formyl carbon, both of which are reliable measures of the substituent's electronic effect.[11]
- $^1\text{H}$  NMR: The aldehydic proton (~9-10 ppm) is similarly deshielded by electron-withdrawing fluorine atoms, causing a downfield shift. Protons on the aromatic ring are also affected, with those closest to the fluorine atom experiencing the most significant deshielding.
- $^{19}\text{F}$  NMR: This technique provides direct information about the fluorine atoms themselves. The chemical shift of  $^{19}\text{F}$  is highly sensitive to the electronic nature of the aromatic ring, making it a powerful tool for characterizing these compounds.

### Infrared (IR) Spectroscopy

The primary diagnostic peak in the IR spectrum of a benzaldehyde is the C=O stretching vibration, typically found around  $1700\text{ cm}^{-1}$ . The position of this peak is directly related to the bond strength. By withdrawing electron density via the  $\text{-I}$  effect, a fluorine substituent reduces electron density in the C=O antibonding orbitals. This strengthens the carbonyl double bond, causing the C=O stretching frequency to increase (shift to a higher wavenumber). This effect is generally more pronounced than any opposing resonance effect.

## UV-Visible Spectroscopy

The UV-Vis spectra of benzaldehydes are characterized by  $\pi \rightarrow \pi^*$  transitions of the aromatic system and the  $n \rightarrow \pi^*$  transition of the carbonyl group. Fluorination can induce small shifts (typically hypsochromic or blue shifts) in the absorption maxima.<sup>[12]</sup> While less diagnostic for structure determination than NMR or IR, these shifts reflect changes in the energy levels of the molecular orbitals due to the electronic influence of fluorine.<sup>[13]</sup>

## Electrochemical Behavior: Probing Redox Potentials

Cyclic voltammetry (CV) is an essential technique for measuring the oxidation and reduction potentials of a molecule, providing direct insight into its electronic character.<sup>[14]</sup> For a fluorinated benzaldehyde, the primary process of interest is the reduction of the aldehyde group.

The electron-withdrawing nature of fluorine pulls electron density away from the aldehyde, making it more electron-deficient and thus easier to reduce. This is observed in a CV experiment as a cathodic shift in the reduction potential (i.e., it occurs at a less negative voltage) compared to unsubstituted benzaldehyde. Studies on substituted benzaldehydes have shown that the reduction potential is sensitive to such inductive effects.<sup>[15]</sup>

## Experimental Protocol: Cyclic Voltammetry of 4-Fluorobenzaldehyde

This protocol outlines a self-validating system for the comparative electrochemical analysis of fluorinated benzaldehydes.<sup>[16]</sup>

### 1. Materials and Reagents:

- Analytes: 4-Fluorobenzaldehyde, Benzaldehyde (analytical grade, >98% purity).
- Solvent: Acetonitrile ( $\text{CH}_3\text{CN}$ ), HPLC grade, with a large potential window.
- Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF<sub>6</sub>).
- Reference Electrode: Ag/AgCl (or a silver wire pseudo-reference).

- Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter.
- Counter Electrode: Platinum wire.

## 2. Cell Preparation:

- Prepare a 1-5 mM solution of the analyte in the 0.1 M TBAPF<sub>6</sub>/acetonitrile electrolyte solution.
- Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface.
- Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction scans. Maintain an inert gas blanket over the solution throughout the experiment.[\[16\]](#)

## 3. Potentiostat Setup and Measurement:

- Set the initial potential to 0 V (a region of no expected faradaic activity).
- Set the vertex potentials to scan a wide window, for example, from +2.0 V to -2.5 V.[\[16\]](#)
- Set the initial scan rate to 100 mV/s.
- Run the experiment for 2-3 cycles, recording the current vs. potential (voltammogram).

## 4. Data Analysis & Validation:

- Identify the cathodic (reduction) and anodic (oxidation) peak potentials.
- Run a blank scan (electrolyte only) to confirm the potential window and identify any background peaks.
- Compare the reduction potential of 4-fluorobenzaldehyde to that of benzaldehyde run under identical conditions. A less negative potential for the fluorinated analog validates the electron-withdrawing effect.

- Vary the scan rate (e.g., 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.[\[16\]](#)

Caption: Experimental Workflow for Cyclic Voltammetry.

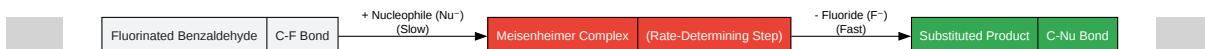
## Consequences for Chemical Reactivity

The electronic perturbations induced by fluorine have profound and predictable effects on the reactivity of both the aldehyde group and the aromatic ring.

### Reactivity of the Aldehyde Carbonyl

The electron-withdrawing  $\text{-I}$  effect of fluorine enhances the partial positive charge ( $\delta+$ ) on the carbonyl carbon, increasing its electrophilicity. This makes fluorinated benzaldehydes more susceptible to nucleophilic attack compared to their non-fluorinated counterparts. This heightened reactivity is beneficial for reactions such as condensations, Grignard additions, and the formation of Schiff bases.[\[1\]](#)[\[17\]](#) The unique electronic effect of fluorine can facilitate addition reactions that are otherwise unsuccessful with non-fluorinated analogs.[\[18\]](#)

### Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution ( $\text{S}_{\text{n}}\text{Ar}$ )


Perhaps the most significant consequence of fluorination is the dramatic acceleration of nucleophilic aromatic substitution ( $\text{S}_{\text{n}}\text{Ar}$ ) rates.[\[19\]](#)[\[20\]](#) This is counterintuitive, as the C-F bond is the strongest single bond to carbon, and  $\text{F}^-$  is a poor leaving group in  $\text{S}_{\text{n}}2$  reactions.

The key is the  $\text{S}_{\text{n}}\text{Ar}$  mechanism. The rate-determining step is not the cleavage of the C-F bond, but the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[\[20\]](#)[\[21\]](#)

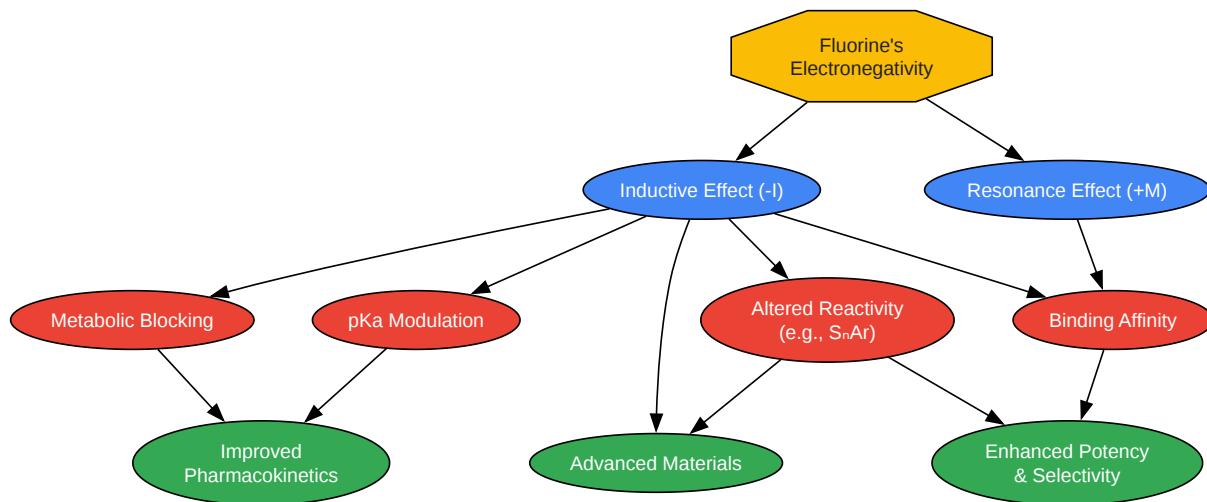
- Activation: The extreme electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic ( $\delta+$ ), facilitating the initial nucleophilic attack.[\[22\]](#)
- Stabilization: The strong  $\text{-I}$  effect of fluorine stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of this slow, rate-determining step.[\[21\]](#)[\[22\]](#)

- Rearomatization: The subsequent, rapid elimination of the fluoride ion restores the aromaticity of the ring.

Because fluorine's ability to stabilize the rate-determining intermediate is paramount, the usual leaving group trend is inverted in  $S_nAr$ : F > Cl > Br > I. This makes fluorinated benzaldehydes exceptionally useful substrates for synthesizing complex substituted aromatics.[20][23]



[Click to download full resolution via product page](#)


Caption: Mechanism of Nucleophilic Aromatic Substitution ( $S_nAr$ ).

## Applications in Drug Discovery and Beyond

The ability to precisely modulate electronic properties through fluorination is a powerful tool in drug design.[2][3]

- Metabolic Stability: Fluorine can be installed at a metabolically labile position to block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. [24]
- pKa Modulation: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH and impacting its solubility, permeability, and target binding.[24][25]
- Binding Affinity: Fluorine can engage in favorable interactions within a protein's active site, including dipole-dipole interactions and weak hydrogen bonds, enhancing binding affinity and selectivity.[2]

These same principles make fluorinated benzaldehydes valuable building blocks in materials science for creating polymers and organic electronics with tailored properties.[1]

[Click to download full resolution via product page](#)

Caption: From Core Property to Practical Application.

## Conclusion

The electronic properties of fluorinated benzaldehydes are governed by the strong, electron-withdrawing inductive effect of fluorine, which typically overrides its weaker resonance donation. This net withdrawal enhances the electrophilicity of the aldehyde carbon and profoundly activates the aromatic ring toward nucleophilic substitution, making fluorine an excellent leaving group in  $S_{n}Ar$  reactions. These effects are readily observable and quantifiable through spectroscopic (NMR, IR) and electrochemical (CV) methods. A thorough understanding of these principles is essential for any scientist aiming to rationally design and synthesize novel pharmaceuticals and advanced materials, fully exploiting the unique and powerful role of fluorine in modern chemistry.

## References

- Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. Vertex AI Search.

- BenchChem. A Comparative Guide to the Electrochemical Characterization of 4-Fluorobenzaldehyde and Other Aromatic Aldehydes. BenchChem Technical Document.
- Belecki, K., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the  $\pi$ -Systems of Aromatic Rings. *Molecules*, 26(24), 7538.
- ProQuest. Synthesis Involving Fluoroaromatic Benzaldehydes. ProQuest Dissertations & Theses.
- Google Patents. (1993). US5227531A - Process for the preparation of fluorobenzaldehydes.
- University of St. Thomas. Electrophilic Aromatic Substitution AR5. Directing Effects. CSBSJU Chemistry.
- Google Patents. (2001). DE19836698A1 - Process for the preparation of fluorinated benzyl alcohols and aldehydes.
- Forni, A., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. *Inorganics*, 6(3), 84.
- Quora. (2018). Why is the electron density on a benzene ring greater in fluorobenzene than chlorobenzene even though the  $-I$  effect of  $F > Cl$ ? Quora.
- Stephens, S. L., et al. (2016). Effect of aromatic ring fluorination on  $CH \dots \pi$  interactions. *Physical Chemistry Chemical Physics*, 18(33), 23349-23355.
- Wikipedia. Fluorobenzaldehyde. Wikipedia.
- Price, W. C., et al. (1965). The effect of fluorine on the electronic spectra and ionization potentials of molecules. *Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences*, 288(1413), 257-270.
- Perutz, R. N., & Braun, T. (2007). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. *Comprehensive Organometallic Chemistry III*, 1-74.
- Cole, D. E., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. *Journal of the American Chemical Society*, 142(41), 17424-17431.
- Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. *Chemical Society Reviews*, 45(20), 5238-5252.
- Al-Zoubi, R. M. (2020). Importance of Fluorine in Benzazole Compounds. *Molecules*, 25(20), 4749.
- Science.gov. hammett substituent constants: Topics. Science.gov.
- Shaughnessy, K. H., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylformamide. *Organic Letters*, 18(4), 788-791.
- Semantic Scholar. Correlation of nmr Chemical Shifts with Hammett  $\sigma$  Values and Analogous Parameters. Semantic Scholar.

- Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
- Drug Discovery Pro. Fluorine in drug discovery: Role, design and case studies. Drug Discovery Pro.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. *Chemical Reviews*, 91(2), 165-195.
- ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Armstrong, N. R., Quinn, R. K., & Vanderburgh, N. E. (1976). Voltammetry in Sulfolane: The Electrochemical Behavior of Benzaldehyde and Substituted Benzaldehydes. *Analytical Chemistry*, 48(4), 746-750.
- Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert.
- Wang, J. (2019). The Dark Side of Fluorine. *ACS Medicinal Chemistry Letters*, 10(7), 985-988.
- ResearchGate. UV-Visible, IR, and  $^1$ NMR spectral data of compounds. ResearchGate.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. *Current topics in medicinal chemistry*, 14(7), 855-864.
- The Journal of Organic Chemistry. An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. ACS Publications.
- Google Patents. (2001). US6297405B1 - Fluorinated and chlorinated benzaldehydes.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. *Science*, 317(5846), 1881-1886.
- Kaur, J., Malik, R., & Gangwar, D. (2021). Degradation of Benzaldehyde in Aqueous Media by Cyclic Voltammetry Technique. *Pollution Research*, 40(Suppl.), S1-S5.
- Li, Y., et al. (2020). Effect of fluorine substituents on benzothiadiazole-based D- $\pi$ -A'- $\pi$ -A photosensitizers for dye-sensitized solar cells. *New Journal of Chemistry*, 44(10), 3985-3994.
- Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by  $[18\text{F}]$ fluoride. *Journal of Fluorine Chemistry*, 128(12), 1475-1481.
- ResearchGate. Cyclic voltammetry (CV) of each component in the electrochemical system by using bare gold electrode at potential range of. ResearchGate.
- Beilstein Journal of Organic Chemistry. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. *Beilstein Journal of Organic Chemistry*.
- ResearchGate. H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses for the reaction products of p-dimethylaminocinam- and p-hydroxybenz-

aldehydes with hexachlorocyclotriphosphazene. ResearchGate.

- Islam, M. S., & Ali, A. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes. *Croatica Chemica Acta*, 93(2), 123-132.
- Physical Review B. Electronic structures and transport properties of fluorinated boron nitride nanoribbons. American Physical Society.
- Kaur, J., et al. (2021). A Reliable Cyclic Voltammetry Technique for the Degradation of Salicylaldehyde: Electrode Kinetics. *Nature Environment and Pollution Technology*, 20(5), 1969-1974.
- University of Wisconsin-River Falls. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. UWRF Chemistry.
- International Journal of Trend in Scientific Research and Development. (2019). A Study of Effects Unique Fluorine in Organic Reactions. IJTRD.
- ScienceDirect. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*.
- Traore, M., et al. (2021). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 248, 119208.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
- 2. [pharmacyjournal.org](http://pharmacyjournal.org) [pharmacyjournal.org]
- 3. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [quora.com](http://quora.com) [quora.com]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. [staff.ustc.edu.cn](http://staff.ustc.edu.cn) [staff.ustc.edu.cn]

- 8. hammett substituent constants: Topics by Science.gov [science.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. lehigh.edu [lehigh.edu]
- 14. neptjournal.com [neptjournal.com]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 18. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 19. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. wyzant.com [wyzant.com]
- 23. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [electronic properties of fluorinated benzaldehydes]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188027#electronic-properties-of-fluorinated-benzaldehydes>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)